1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene
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Description
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene is a useful research compound. Its molecular formula is C14H9BrF3N3O4S and its molecular weight is 452.2. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of a compound like “1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene” would likely be specific proteins or enzymes in the body. These targets are usually identified through a combination of computational modeling and experimental studies .
Mode of Action
The compound might interact with its targets by binding to specific sites on the protein or enzyme. This could result in changes to the target’s structure or function, potentially inhibiting its activity or altering its behavior .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could influence how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Properties
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O4S/c15-10-1-3-11(4-2-10)26(24,25)13(21(22)23)8-20-12-7-9(5-6-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHBARAAOUFBB-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.